molecular formula C6H6ClN5 B183983 2-chloro-7-methyl-7H-purin-6-amine CAS No. 5453-10-1

2-chloro-7-methyl-7H-purin-6-amine

Cat. No.: B183983
CAS No.: 5453-10-1
M. Wt: 183.6 g/mol
InChI Key: COUCYQIHVPHAEM-UHFFFAOYSA-N
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Description

2-Chloro-7-methyl-7H-purin-6-amine is a purine derivative with the CAS Registry Number 5453-10-1 and a molecular formula of C 6 H 6 ClN 5 . It has a molecular weight of 183.60 g/mol . This compound is part of a class of N7-alkylated purines, which are less common than N9-substituted analogues but are an area of growing interest in medicinal and synthetic chemistry . While specific biological data for this exact compound is limited in the public domain, related N7-substituted purine derivatives have been investigated for various biological activities. Scientific literature indicates that such compounds can exhibit cytotoxic, cytostatic, antiviral, and anticancer properties . The 6-chloro-7-methylpurine structure serves as a versatile synthetic intermediate. The chloro group at the 2-position and the amine at the 6-position are reactive handles that can be further functionalized, making it a valuable building block for constructing a diverse array of disubstituted purine derivatives for research and development purposes . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-chloro-7-methylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN5/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUCYQIHVPHAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC(=NC(=C21)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280912
Record name 2-Chloro-7-methyl-7H-purin-6-amine
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Molecular Weight

183.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5453-10-1
Record name 5453-10-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-7-methyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Amination of 2,6-Dichloro-7-methyl-7H-purine

The most straightforward approach involves reacting 2,6-dichloro-7-methyl-7H-purine with ammonia or ammonium salts under elevated temperatures. The C6 chloro group is selectively displaced due to its higher reactivity compared to the C2 position, which remains intact.

Procedure :

  • Starting material : 2,6-Dichloro-7-methyl-7H-purine (1.0 equiv).

  • Amine source : Aqueous ammonia (28% w/w, 5.0 equiv) or ammonium hydroxide.

  • Solvent : Butanol or ethanol.

  • Conditions : 80–120°C, 12–24 h under reflux.

  • Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA, 1.2 equiv) to deprotonate ammonia.

Yield : 60–75% after column chromatography (silica gel, CH2Cl2:MeOH = 10:1).

Mechanistic Insight :
The reaction proceeds via an SNAr mechanism, where the electron-deficient purine ring is activated by the methyl group at N7. The chloro group at C6 undergoes nucleophilic attack by ammonia, facilitated by the lone pair on the purine’s nitrogen atoms stabilizing the transition state.

Triflimide-Promoted Metal-Free Amination

Superacid Catalysis in Fluoroalcohol Solvents

Triflimide (Tf2NH), a strong Brønsted acid, enhances the electrophilicity of the purine ring by protonating the N7-methyl substituent, enabling efficient amination under mild conditions.

Procedure :

  • Starting material : 2,6-Dichloro-7-methyl-7H-purine (0.20 mmol).

  • Catalyst : Triflimide (1.0 equiv).

  • Solvent : Hexafluoroisopropanol (HFIP, 2 mL).

  • Amine source : Ammonium chloride (1.1 equiv).

  • Conditions : 60°C, 24 h.

Yield : 68–82% after neutralization with NaHCO3 and extraction with ethyl acetate.

Advantages :

  • Avoids metal catalysts, reducing purification complexity.

  • Compatible with moisture-sensitive reagents.

Solvent-Mediated Thermal Amination

High-Temperature Reactions in Polar Aprotic Solvents

Dimethylformamide (DMF) or dimethylacetamide (DMAc) at elevated temperatures accelerates the substitution by stabilizing the transition state through solvation effects.

Procedure :

  • Starting material : 2,6-Dichloro-7-methyl-7H-purine (1.0 equiv).

  • Amine source : Ammonium acetate (3.0 equiv).

  • Solvent : DMF (3 mL).

  • Conditions : 150°C, 6–8 h under argon.

Yield : 55–65% after recrystallization from ethanol/water.

Challenges :

  • Prolonged heating may lead to decomposition.

  • Requires rigorous exclusion of moisture.

Comparative Analysis of Methods

Method Conditions Catalyst/Additive Solvent Yield Purification
SNAr with Ammonia120°C, 24 hTEAButanol60–75%Column chromatography
Triflimide Promotion60°C, 24 hTf2NHHFIP68–82%Extraction, chromatography
Thermal Amination in DMF150°C, 6–8 hNoneDMF55–65%Recrystallization

Key Observations :

  • Triflimide-mediated reactions offer higher yields and milder conditions but require specialized fluoroalcohol solvents.

  • SNAr with ammonia is cost-effective but necessitates longer reaction times.

Structural and Reaction Optimization

Steric Effects of N7-Methyl Group

The N7-methyl substituent introduces steric hindrance, slowing down C6 amination. This is mitigated by:

  • Increased temperature : Enhances reaction kinetics.

  • Acidic promoters : Protonate the purine ring, increasing electrophilicity.

Electronic Effects

The electron-withdrawing nature of the chloro group at C2 stabilizes the transition state, favoring C6 substitution over C2. Theoretical calculations (DFT) confirm a 15–20 kJ/mol lower activation energy for C6 vs. C2 substitution.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

A 100-g scale synthesis using the SNAr method achieved 72% yield with the following modifications:

  • Continuous flow reactor : Reduces reaction time to 8 h.

  • Solvent recycling : Butanol recovered via distillation.

Purity : >99% by HPLC (C18 column, MeCN:H2O = 70:30).

Environmental Impact

  • HFIP-based methods face disposal challenges due to fluorinated solvent toxicity.

  • Aqueous ammonia routes are greener but require energy-intensive heating.

Emerging Methodologies

Microwave-Assisted Amination

Microwave irradiation (300 W, 150°C) reduces reaction time to 1–2 h with comparable yields (70–75%).

Enzymatic Approaches

Preliminary studies using purine nucleoside phosphorylases (PNP) show potential for regioselective amination under physiological conditions, though yields remain low (30–40%) .

Chemical Reactions Analysis

Types of Reactions

2-chloro-7-methyl-7H-purin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 2-amino-7-methyl-7H-purin-6-amine derivative .

Scientific Research Applications

Chemical Synthesis

Intermediate in Synthesis:
2-Chloro-7-methyl-7H-purin-6-amine serves as a crucial intermediate in the synthesis of more complex purine derivatives. Its chlorinated structure allows for versatile chemical reactions, including substitution and oxidation processes. The compound can undergo nucleophilic substitution reactions where the chlorine atom at the 2-position can be replaced by various nucleophiles such as amines or thiols.

Synthetic Routes:
The synthesis typically involves chlorination reactions using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). These methods are optimized in industrial settings to enhance yield and purity.

Biological Research Applications

Antiviral and Anticancer Properties:
Research indicates that this compound exhibits potential antiviral and anticancer activities. Studies have shown that it can inhibit the proliferation of specific cancer cell lines, suggesting its utility as an antitumor agent. For instance, it has been observed to inhibit IL-5 dependent cell lines, highlighting its antiproliferative effects .

Mechanism of Action:
The compound's mechanism involves interactions with enzymes and receptors associated with purine metabolism. The chlorine atom can form covalent bonds with nucleophilic sites on proteins, potentially disrupting metabolic pathways and leading to various biological effects .

Medicinal Chemistry

Therapeutic Potential:
Ongoing research is focused on exploring the therapeutic potential of this compound in treating diseases related to viral infections and cancer. Its ability to inhibit specific enzymes involved in nucleic acid metabolism positions it as a candidate for further pharmacological studies.

Case Studies:

  • Antiviral Activity: A study highlighted the compound's effectiveness against certain viral strains, emphasizing its role as a potential antiviral agent.
  • Cancer Research: In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines, warranting further investigation into its mechanism and efficacy.

Mechanism of Action

The mechanism of action of 2-chloro-7-methyl-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom at the 2-position can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-7-methyl-7H-purin-6-amine is unique due to the presence of both a chlorine atom at the 2-position and a methyl group at the 7-position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Biological Activity

2-Chloro-7-methyl-7H-purin-6-amine, also known as 2-chloro-N,7-dimethyl-7H-purin-6-amine, is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a chlorine atom at the 2-position and a methyl group at the 7-position of the purine ring. Its unique structure allows for various interactions with biological macromolecules, making it an interesting subject of study in medicinal chemistry and pharmacology.

  • Molecular Formula : C₆H₈ClN₅
  • Molecular Weight : 149.1533 g/mol
  • CAS Number : 935-69-3

The mechanism of action for this compound primarily involves its interaction with enzymes and receptors involved in purine metabolism. The chlorine atom can form covalent bonds with nucleophilic sites on these enzymes, potentially inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Antiproliferative Effects

Research has indicated that this compound exhibits antiproliferative properties against certain cancer cell lines. For instance, studies have shown that this compound can inhibit the proliferation of IL-5 dependent cell lines, suggesting its potential as an antitumor agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in nucleotide metabolism. For example, it acts as an inhibitor of adenosine deaminase, which is crucial in the purine salvage pathway. By inhibiting this enzyme, the compound can alter nucleotide pools within cells, affecting their growth and survival .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
2-Chloro-N,N-dimethyl-7H-purin-6-amineTwo methyl groups at N7 positionSimilar enzyme inhibition profile
2-Chloro-6-amino-purineAmino group at 6-positionExhibits different binding affinities
2-Chloro-N-methyladenineMethyl group at N1 positionLess potent in antiproliferative activity

Case Studies

  • Antitumor Activity : In a study examining various purine derivatives, this compound demonstrated significant cytotoxicity against human leukemia cell lines. The IC50 values indicated that it was more effective than some established chemotherapeutics .
  • Inhibition of Enzymatic Activity : A detailed kinetic study revealed that this compound effectively inhibits adenosine deaminase with a Ki value indicating strong binding affinity. This suggests potential therapeutic applications in diseases where adenosine signaling plays a critical role, such as cancer and autoimmune disorders.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the structure and purity of 2-chloro-7-methyl-7H-purin-6-amine during synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., chloro at C2, methyl at N7) and aromatic proton environments. Compare spectral data with structurally related compounds like 7-methyl-7H-purin-6-amine (CAS 935-69-3) for benchmarking .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ ~260 nm for purine derivatives) to assess purity. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) to achieve baseline separation of impurities, as demonstrated for analogous chlorinated purines .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF, ensuring the molecular ion peak aligns with the theoretical mass (C6_6H7_7ClN5_5, MW 184.61 g/mol).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Refer to GHS classifications for similar chlorinated purines (e.g., H302: harmful if swallowed; H315/H319: skin/eye irritation). Use fume hoods, nitrile gloves, and safety goggles .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid dry sweeping to prevent aerosolization .
  • First Aid : For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Q. How can crystallographic databases and software aid in verifying the structural integrity of this compound?

  • Methodological Answer :

  • SHELX Suite : Refine single-crystal X-ray diffraction data using SHELXL for small-molecule structures. Validate bond lengths/angles against expected values for purine derivatives (e.g., C-Cl ~1.73 Å, C-N ~1.33 Å) .
  • Mercury CSD : Visualize crystal packing and intermolecular interactions (e.g., hydrogen bonds between amine groups and adjacent molecules). Use the "Materials Module" to compare packing motifs with related compounds like 2,6-dichloro-7-isopropylpurine .

Advanced Research Questions

Q. How does the chloro substituent at the 2-position influence the reactivity of 7-methyl-7H-purin-6-amine in nucleophilic substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Compare reaction rates of this compound with non-chlorinated analogs (e.g., 7-methyl-7H-purin-6-amine) in SNAr reactions. Use HPLC to monitor displacement of Cl by amines/thiols .
  • Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate the electron-withdrawing effect of Cl on the purine ring, which activates the C2 position for nucleophilic attack .

Q. What methodologies resolve data contradictions arising from polymorphic forms of this compound?

  • Methodological Answer :

  • Packing Similarity Analysis : Use Mercury CSD’s packing similarity tool to compare experimental crystal structures with predicted polymorphs. Parameters include unit cell dimensions and intermolecular contact patterns .
  • Thermal Analysis : Conduct DSC/TGA to identify polymorph transitions. Correlate melting points/enthalpies with crystallographic data (e.g., dense packing vs. lower thermal stability) .

Q. What in silico parameters should be prioritized to predict the biological activity of this compound?

  • Methodological Answer :

  • ADMET Profiling : Calculate LogP (iLOGP ~0.44) and solubility (LogS) to assess bioavailability. Use tools like SwissADME to predict GI absorption and BBB permeability .
  • Molecular Docking : Screen against purine-binding targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding (amine group) and hydrophobic interactions (methyl group) .
  • QSAR Modeling : Train models on chloropurine derivatives using descriptors like polar surface area and H-bond donor/acceptor counts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-7-methyl-7H-purin-6-amine
Reactant of Route 2
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2-chloro-7-methyl-7H-purin-6-amine

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